Synthesis and Characterization of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide
Synthesis and Characterization of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-amino-N-(4-fluorophenyl)benzamide, a key intermediate in medicinal chemistry and drug discovery. The document details a reliable synthetic pathway, purification methods, and a full spectroscopic and physical characterization of the target compound.
Synthetic Pathway
The synthesis of 4-amino-N-(4-fluorophenyl)benzamide is most commonly achieved through a two-step process commencing with the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride, followed by the reduction of the intermediate nitro compound.
Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide
The initial step involves the nucleophilic acyl substitution reaction between 4-fluoroaniline and 4-nitrobenzoyl chloride. The reaction is typically carried out in a suitable solvent, such as toluene, in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.
Step 2: Synthesis of 4-amino-N-(4-fluorophenyl)benzamide
The subsequent and final step is the reduction of the nitro group of N-(4-fluorophenyl)-4-nitrobenzamide to an amine. A standard and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent, such as ethanol, at elevated temperatures.[1] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium formate can be employed.[2]
Caption: Synthetic workflow for 4-amino-N-(4-fluorophenyl)benzamide.
Experimental Protocols
Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide
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To a solution of 4-fluoroaniline (1.0 eq) in toluene, add diisopropylethylamine (DIPEA) (1.5 eq).
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Stir the mixture at room temperature.
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Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in toluene dropwise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-nitrobenzamide.
Synthesis of 4-amino-N-(4-fluorophenyl)benzamide
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To a solution of N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[1]
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Heat the reaction mixture to 70°C and stir until the reaction is complete as monitored by TLC.[1]
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Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-amino-N-(4-fluorophenyl)benzamide.
Characterization Data
The structural confirmation and purity assessment of the synthesized 4-amino-N-(4-fluorophenyl)benzamide are performed using various spectroscopic and physical methods. The expected data are summarized below.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁FN₂O |
| Molecular Weight | 230.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables provide the expected spectral data based on the structure of 4-amino-N-(4-fluorophenyl)benzamide and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -NH- (amide) |
| ~7.75 | dd | 2H | Ar-H (ortho to -C=O) |
| ~7.65 | dd | 2H | Ar-H (ortho to -NH of fluorophenyl ring) |
| ~7.15 | t | 2H | Ar-H (meta to -NH of fluorophenyl ring) |
| ~6.60 | d | 2H | Ar-H (meta to -C=O) |
| ~5.80 | s (br) | 2H | -NH₂ (amino) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (amide) |
| ~159.0 (d) | C-F |
| ~152.0 | C-NH₂ |
| ~136.0 | C (quaternary, attached to NH) |
| ~129.0 | Ar-CH (ortho to -C=O) |
| ~122.0 (d) | Ar-CH (ortho to -NH of fluorophenyl ring) |
| ~121.0 | C (quaternary, attached to C=O) |
| ~115.0 (d) | Ar-CH (meta to -NH of fluorophenyl ring) |
| ~113.0 | Ar-CH (meta to -C=O) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (amine) |
| 3300 - 3200 | N-H stretching (amide) |
| 1640 - 1620 | C=O stretching (amide I) |
| 1600 - 1580 | N-H bending (amine) |
| 1550 - 1510 | N-H bending (amide II) |
| 1250 - 1230 | C-F stretching |
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺ = 231.09, [M+Na]⁺ = 253.07 |
Logical Relationship of Characterization
The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.
Caption: Logical workflow for the characterization of 4-amino-N-(4-fluorophenyl)benzamide.
